2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
Description
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide (hereafter referred to as Compound A) is a heterocyclic sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a benzodioxole moiety. Its structure integrates multiple pharmacophoric elements:
- Thiophene-3-sulfonamide backbone: Known for its role in enzyme inhibition (e.g., carbonic anhydrase) and metabolic stability .
- 1,2,4-Oxadiazole ring: A bioisostere for esters or amides, enhancing resistance to hydrolysis .
- N-Methyl-N-[4-(propan-2-yl)phenyl] substituent: Modulates steric and electronic properties, influencing receptor binding .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-14(2)15-4-7-17(8-5-15)26(3)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-6-9-18-19(12-16)30-13-29-18/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKDYKJHERBAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thiophene Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of this compound in biological systems is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. The benzodioxole and oxadiazole moieties may play a role in binding to proteins or nucleic acids, while the thiophene sulfonamide group could enhance solubility and cellular uptake.
Comparison with Similar Compounds
Table 1: Structural Comparison of Compound A with Analogues
Key Observations:
Oxadiazole vs. Acetyl/Isoxazole :
- Compound A’s 1,2,4-oxadiazole ring (compared to the acetyl group in CAS 125143-53-5 or isoxazole in ) confers greater metabolic stability due to reduced susceptibility to esterase-mediated hydrolysis .
- Isoxazole-containing analogues (e.g., ) exhibit antibacterial activity but may have shorter half-lives.
Thiophene vs.
Benzodioxole vs. Thiazolo-Pyridine :
- The benzodioxole group in Compound A increases lipophilicity (logP ~3.5 estimated) versus the thiazolo-pyridine in CAS 863595-16-8, which may favor central nervous system penetration .
Pharmacological and Physicochemical Properties
Table 2: Theoretical Property Comparison
Key Findings:
- Metabolic Stability : Compound A’s 1,2,4-oxadiazole ring outperforms acetyl-containing analogues (e.g., CAS 125143-53-5) in resisting first-pass metabolism .
- Solubility : The isopropyl group in Compound A reduces aqueous solubility compared to smaller substituents (e.g., methyl in ), necessitating formulation optimization.
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic molecule that incorporates multiple pharmacologically relevant functional groups. This compound has gained attention due to its potential biological activities, particularly in the realms of anticancer and enzyme inhibition.
Chemical Structure
The IUPAC name of the compound is N-(1,3-benzodioxol-5-yl)-2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide . It features a thiophene ring, sulfonamide group, and oxadiazole moiety, which are known for their biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is particularly noted for its role in inhibiting carbonic anhydrase (CA) isoenzymes. Research indicates that thiophene-based sulfonamides exhibit noncompetitive inhibition against human carbonic anhydrase I (hCA-I) and II (hCA-II), which are crucial for various physiological processes including acid-base balance and fluid secretion .
1. Inhibition of Carbonic Anhydrase
Studies have shown that thiophene-based sulfonamides possess potent inhibitory effects on hCA-I and hCA-II. The IC50 values for these compounds range from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. The K_i values indicate strong binding affinity, suggesting that these compounds can effectively inhibit the enzyme activity at low concentrations .
2. Anticancer Activity
The oxadiazole moiety in the compound has been linked to anticancer properties. A study involving various oxadiazole derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). Compounds in this category showed IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL , indicating varying degrees of potency . The presence of activating groups on the aromatic rings enhances cytotoxicity, while deactivating groups reduce it.
Case Study 1: Inhibition of Carbonic Anhydrase
A detailed investigation into thiophene-based sulfonamides revealed their potential as effective CA inhibitors. The study utilized affinity chromatography for enzyme purification and assessed inhibition using IC50 and K_i parameters. Molecular docking studies confirmed that these compounds interact with the enzyme outside the catalytic site, highlighting their unique mechanism of action .
Case Study 2: Anticancer Efficacy
In vitro studies on a series of oxadiazole derivatives indicated their potential as anticancer agents. The most potent compound exhibited an IC50 comparable to standard chemotherapeutics like Doxorubicin, underscoring the therapeutic promise of this class of compounds .
Data Summary Table
| Biological Activity | IC50 Range | Target Enzyme/Cell Line | Mechanism |
|---|---|---|---|
| Inhibition of hCA-I | 69 nM - 70 µM | Human Carbonic Anhydrase I | Noncompetitive inhibition |
| Inhibition of hCA-II | 23.4 nM - 1.405 µM | Human Carbonic Anhydrase II | Noncompetitive inhibition |
| Anticancer Activity (MCF-7) | 1.8 µM/mL - 4.5 µM/mL | MCF-7 Breast Cancer Cells | Cytotoxicity via apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
